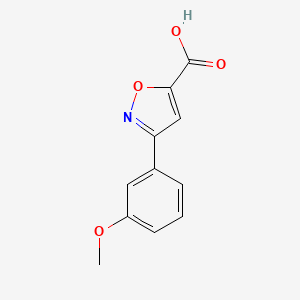

![molecular formula C16H22N2O4S B2549016 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899957-96-1](/img/structure/B2549016.png)

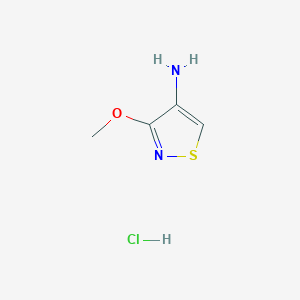

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a structurally complex molecule that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the spiro[4.5]decane ring system and the presence of a thiophene moiety are common to the compounds discussed in the papers.

Synthesis Analysis

The synthesis of related compounds, as described in the first paper, involves a microwave-assisted three-component one-pot cyclocondensation method . This method is efficient and can potentially be adapted for the synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide. The synthesis typically involves the formation of a spirocyclic ring system, which is a key feature of the compound . The adamantyl moiety in the compounds studied provides a reference for the incorporation of bulky groups into the spirocyclic framework .

Molecular Structure Analysis

The molecular structure of compounds with a spiro[4.5]decane ring system is confirmed by spectral and elemental analysis . This suggests that similar analytical techniques would be applicable for the characterization of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide. The presence of a thiophene ring, as seen in the oxalamide compound, is known to influence the electronic properties and could affect the overall molecular conformation and reactivity.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific oxalamide compound, they do provide insights into the reactivity of structurally related compounds. For instance, the antiviral activity of the compounds in the first paper is attributed to their ability to inhibit the conformational change of the influenza virus hemagglutinin . This suggests that the oxalamide compound may also engage in specific interactions with biological targets, leading to potential inhibitory effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the second paper, which are structurally related to the oxalamide compound, indicate that they have potent inhibitory effects on neural Ca-uptake and can protect against brain edema and memory and learning deficits . This implies that the oxalamide compound may also possess similar properties, such as the ability to interact with ion channels or other cellular components, which could be relevant for its biological activity.

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing. The compound {1,4-dioxaspiro[4.5]decan-2-yl}methanamine has been classified with the signal word “Danger” and hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-14(15(20)18-10-13-5-4-8-23-13)17-9-12-11-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-11H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNLXEYCKHMCJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548933.png)

![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2548937.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548938.png)

![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2548949.png)

![2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B2548954.png)